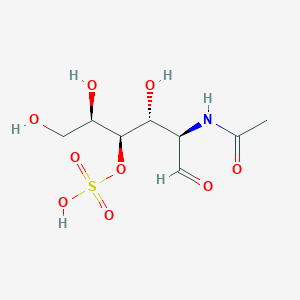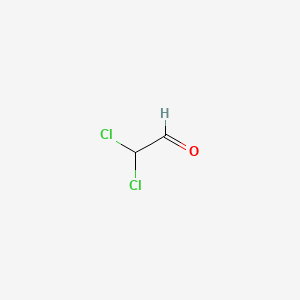
Trimethylantimony
Overview
Description
Trimethylantimony is an organometallic compound with the chemical formula (CH₃)₃Sb. It is a colorless, transparent liquid that is highly flammable and reactive. This compound is primarily used in the semiconductor industry as a precursor for the deposition of antimony-containing films. Its unique properties make it a valuable material in various scientific and industrial applications .
Mechanism of Action
Target of Action
Trimethylantimony, also known as Trimethylstibine, is an organoantimony compound Some studies suggest that antimony, the parent element of this compound, combines with sulfhydryl groups including those in several enzymes important for tissue respiration . The myocardium is also suggested to be a target of antimony toxicity .
Mode of Action
The exact mode of action of this compound remains unclear . It is possible that antimony affects circulating glucose by interfering with enzymes of the glycogenolysis and gluconeogenesis pathways .
Biochemical Pathways
In the soil, antimony may undergo several transformations such as biomethylation, leading to the formation of this compound . This process is called biomethylation and is well established for arsenic and a number of other heavy elements . Methylated Sb species, including monomethylantimony (MMSb), dimethylantimony (DMSb), and this compound (TMSb), have been widely observed in soil, sediment, sewage, fresh water, seawater and landfill gas .
Pharmacokinetics
It is known that trimethylstibine is a colorless pyrophoric and toxic liquid . It is synthesized by treatment of antimony trichloride and methyl Grignard reagent .
Result of Action
The mechanism of action of antimony suggests that it may interfere with vital enzymes, potentially affecting tissue respiration .
Action Environment
Environmental factors play a significant role in the action of this compound. It is produced by anaerobic bacteria in antimony-rich soils . Antimony enters the soil mostly through mining and shooting activities and can thereafter be taken up by plants . The formation of this compound in hot spring sediments and paddy soils was done by the help of sulfate-reducing bacteria belonging to the class Clostridia .
Biochemical Analysis
Biochemical Properties
Trimethylantimony plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It interacts with various enzymes and proteins involved in antimony methylation and demethylation processes. For instance, microbial enzymes facilitate the biomethylation of antimony, leading to the formation of this compound . This compound can also interact with proteins involved in antimony uptake and efflux, influencing its distribution and toxicity within biological systems .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can disrupt calcium homeostasis, leading to cytotoxicity and genotoxic effects . The compound influences cell signaling pathways, gene expression, and cellular metabolism by perturbing intracellular calcium levels and inducing oxidative stress. These disruptions can result in apoptosis or necrosis, depending on the concentration and exposure duration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to thiol groups in proteins, leading to enzyme inhibition or activation . This binding can alter the conformation and function of proteins, affecting various cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under anaerobic conditions but can degrade in the presence of oxygen . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent disruptions in cellular function, including sustained oxidative stress and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cytotoxicity and genotoxicity, while higher doses can lead to severe toxicity and adverse effects . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a toxic response. High doses can result in significant disruptions in cellular metabolism and function, leading to organ damage and failure .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to antimony methylation and demethylation. Microbial enzymes catalyze the stepwise methylation of antimony, resulting in the formation of monomethyl-, dimethyl-, and this compound . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its toxicity and biological activity . For example, this compound can be taken up by plant roots and translocated to shoots, highlighting its mobility and potential impact on the food chain .
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylantimony can be synthesized using the Grignard reagent method. This involves the reaction of antimony trichloride with methylmagnesium bromide in an ether solution. The reaction proceeds as follows:
SbCl3+3CH3MgBr→(CH3)3Sb+3MgClBr
The crude product is then purified by distillation to obtain high-purity this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting trimethylaluminum with antimony trichloride. This method allows for the production of high-purity this compound, which is essential for its use in sensitive applications such as semiconductor manufacturing .
Chemical Reactions Analysis
Types of Reactions: Trimethylantimony undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to air, this compound can oxidize to form this compound oxide. This reaction is highly exothermic and can lead to spontaneous ignition:
(CH3)3Sb+O2→(CH3)3SbO
Substitution: this compound reacts with methacrylic acid in the presence of tert-butyl hydroperoxide to form this compound dimethacrylate:
(CH3)3Sb+2CH2=C(CH3)COOH→(CH3)3Sb(O2CCMe=CH2)2
This reaction is confirmed by elemental analysis and various spectroscopic techniques .
Common Reagents and Conditions:
Oxidation: Oxygen or air.
Substitution: Methacrylic acid and tert-butyl hydroperoxide.
Major Products:
Oxidation: this compound oxide.
Substitution: this compound dimethacrylate.
Scientific Research Applications
Trimethylantimony has several applications in scientific research and industry:
Chemistry:
- Used as a precursor in the synthesis of other organoantimony compounds.
- Employed in the study of antimony’s chemical behavior and reactivity.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in pharmaceuticals, particularly in the development of antimony-based drugs.
Industry:
- Widely used in the semiconductor industry for the deposition of antimony-containing films.
- Utilized in the manufacture of light-emitting diodes (LEDs) and other electronic devices .
Comparison with Similar Compounds
Trimethylantimony is unique among organometallic antimony compounds due to its specific reactivity and applications. Similar compounds include:
Triphenylantimony: Used in organic synthesis and as a reagent in various chemical reactions.
Trimethylarsine: Similar in structure but contains arsenic instead of antimony. It is used in the semiconductor industry and for chemical vapor deposition.
Trimethylbismuth: Contains bismuth and is used in organic synthesis and as a precursor for bismuth-containing films.
Uniqueness: this compound’s unique properties, such as its high reactivity and specific applications in the semiconductor industry, distinguish it from other organometallic compounds. Its ability to form stable films and its role in advanced electronic devices highlight its importance in modern technology .
Properties
IUPAC Name |
trimethylstibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.Sb/h3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORFVJURJXKREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sb](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208121 | |
| Record name | Trimethylantimony | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-10-5 | |
| Record name | Trimethylantimony | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylantimony | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylantimony | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylstibine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trimethylantimony | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9DPM35Z2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trimethylantimony form in the environment?
A1: this compound is primarily formed through the biomethylation of inorganic antimony compounds by certain microorganisms. This process has been observed in both aerobic and anaerobic conditions. [] Fungi like Scopulariopsis brevicaulis [] and Phaeolus schweinitzii [], as well as mixed cultures of anaerobic microorganisms [], have been shown to produce TMSb.
Q2: Is this compound more mobile and toxic than inorganic antimony?
A2: While this compound is considered more volatile than its inorganic counterparts, its overall mobility and toxicity are still under investigation. Some studies suggest that the oxidation products of TMSb, rather than the compound itself, might be the true determinants of toxicity in aerobic environments. []
Q3: How can we analyze this compound in environmental samples?
A3: Several analytical techniques have been employed to detect and quantify TMSb. These include:
- Hydride generation-gas chromatography-atomic absorption spectroscopy (HG-GC-AAS): This widely used method involves converting TMSb into stibine gas, which is then separated and detected. [, , , , ]
- Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS): This technique offers high sensitivity and selectivity for detecting volatile antimony species like TMSb in culture headspace gases. []
- High-pressure liquid chromatography-inductively coupled plasma mass spectrometry (HPLC-ICP-MS): This method enables the separation and quantification of TMSb and other antimony species in complex matrices. []
Q4: What are the challenges in analyzing this compound?
A4: Accurate analysis of TMSb can be challenging due to:
- Potential for artifacts: Demethylation of TMSb during sample preparation and analysis can lead to inaccurate results, highlighting the need for careful method validation and optimization. []
Q5: How can we reduce the environmental impact of this compound?
A5: Research on mitigating the environmental impact of TMSb is ongoing. Understanding its formation pathways, fate, and potential for biodegradation is crucial for developing effective strategies. Exploring alternatives to antimony-containing materials and implementing responsible waste management practices are also important considerations. []
Q6: What are the potential applications of this compound in material science?
A6: this compound serves as a precursor in metalorganic vapor phase epitaxy (MOVPE) for growing antimony-containing semiconductor materials. [, ] This technique has enabled the fabrication of:
- GaAsSb: This material has applications in optoelectronic devices, particularly in the infrared range. [, ]
- GaInAsSb: This alloy is promising for thermophotovoltaic devices, which convert heat energy into electricity. []
- InAsSb: This material has a small band gap, making it suitable for infrared detectors. [, ]
Q7: What are the advantages and disadvantages of using this compound in MOVPE?
A7: Advantages:
- Relatively high pyrolysis temperature: Compared to some other antimony precursors, TMSb requires higher temperatures for complete decomposition, potentially limiting the growth of certain materials. [, ]
Q8: Are there alternative antimony precursors for MOVPE?
A8: Yes, researchers are exploring alternative antimony precursors with lower decomposition temperatures and reduced carbon incorporation, such as tertiarybutyldimethylantimony (TBDMSb). []
Q9: What is the molecular formula, weight, and structure of this compound?
A9:
- Structure: this compound adopts a trigonal pyramidal molecular geometry, with the antimony atom at the apex and the three methyl groups forming the base. []
Q10: What spectroscopic techniques are used to characterize this compound?
A10: Several spectroscopic methods provide valuable information about the structure and properties of TMSb:
- Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 121Sb): NMR helps determine the electronic environment around the antimony and carbon atoms, providing insights into bonding and structure. [, , ]
- Infrared (IR) spectroscopy: IR spectroscopy identifies characteristic vibrational modes of the molecule, aiding in functional group analysis. [, ]
- Mass spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of TMSb, aiding in identification and characterization. [, ]
Q11: Can computational chemistry be used to study this compound?
A11: Yes, computational chemistry techniques like density functional theory (DFT) can be used to model the electronic structure, bonding, and reactivity of TMSb. [] This information can help predict its properties and guide the development of new materials and applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B1201441.png)
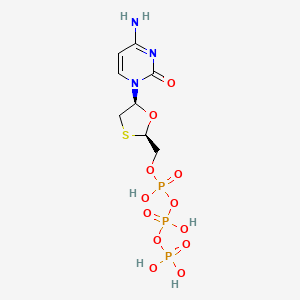

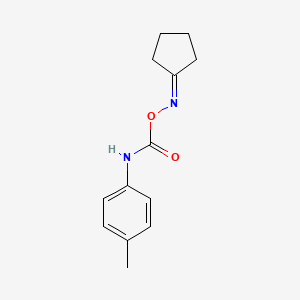
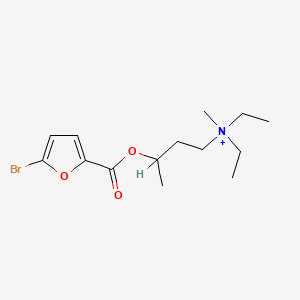
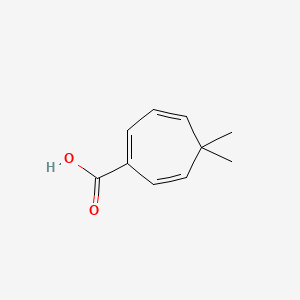
![2-[1-(Diaminomethylidenehydrazinylidene)butan-2-ylideneamino]guanidine](/img/structure/B1201454.png)
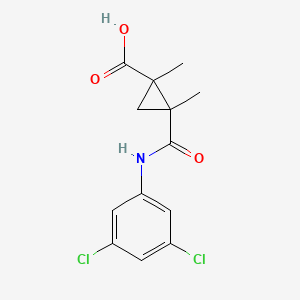
![(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene](/img/structure/B1201458.png)

